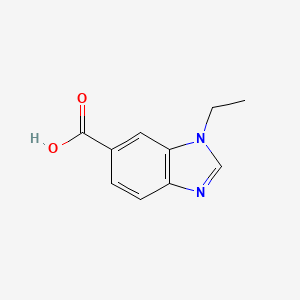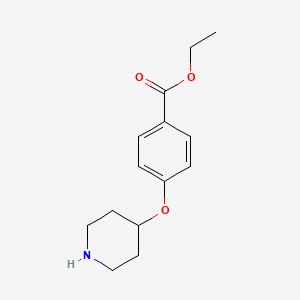
4-((Chloromethyl)sulfonyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Chloromethyl)sulfonyl)thiomorpholine is an organic compound with the molecular formula C5H10ClNO2S2 and a molecular weight of 215.72 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a chloromethylsulfonyl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Stirring: To ensure uniform mixing and reaction completion
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
化学反应分析
Types of Reactions
4-((Chloromethyl)sulfonyl)thiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced sulfur functionality.
科学研究应用
4-((Chloromethyl)sulfonyl)thiomorpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Thiomorpholine: The parent compound, lacking the chloromethylsulfonyl group.
4-((Methylsulfonyl)thiomorpholine): Similar structure but with a methylsulfonyl group instead of a chloromethylsulfonyl group.
4-((Chloromethyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-((Chloromethyl)sulfonyl)thiomorpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
属性
分子式 |
C5H10ClNO2S2 |
|---|---|
分子量 |
215.7 g/mol |
IUPAC 名称 |
4-(chloromethylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C5H10ClNO2S2/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 |
InChI 键 |
BTVZGDZFMOCNRG-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1S(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)






![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
